molecular formula C9H6BrNO B1272387 4-Bromoindole-3-carboxaldehyde CAS No. 98600-34-1

4-Bromoindole-3-carboxaldehyde

Cat. No. B1272387
Key on ui cas rn: 98600-34-1
M. Wt: 224.05 g/mol
InChI Key: IPAFHZDRYAWZOB-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a refluxing solution of 4-bromo-1H-indole-3-carbaldehyde (644 mg, 2.87 mmol) in dry THF (20 mL) was added LiAlH4 (218 mg, 5.75 mmol) in several small portions. Heating at reflux was continued for 1 h, the reaction cooled to RT and quenched with water (220 μL), 15% aq. NaOH (w/w, 220 μL), and water (650 μL). The resulting precipitate was filtered and the filtrate was concentrated under reduced pressure to dryness. To the residue was added aq. NaOH (10 mL) and the solution twice extracted with DCM (2×10 mL). The combined extracts were dried (MgSO4), filtered and concentrated in vacuo to afford 454 mg (75%) of 4-bromo-3-methyl-1H-indole (230) as light brown oil: MS (ESI) m/z=210.1 [M+1]+
Quantity
644 mg
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH:11]=O)=[CH:5][NH:6]2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH3:11])=[CH:5][NH:6]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
644 mg
Type
reactant
Smiles
BrC1=C2C(=CNC2=CC=C1)C=O
Name
Quantity
218 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
quenched with water (220 μL), 15% aq. NaOH (w/w, 220 μL), and water (650 μL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to dryness
ADDITION
Type
ADDITION
Details
To the residue was added aq. NaOH (10 mL)
EXTRACTION
Type
EXTRACTION
Details
the solution twice extracted with DCM (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C(=CNC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 454 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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